N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14596716
InChI: InChI=1S/C22H15Cl2N3O2S/c23-14-10-15(24)12-16(11-14)25-20(28)13-30-22-26-19-9-5-4-8-18(19)21(29)27(22)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,28)
SMILES:
Molecular Formula: C22H15Cl2N3O2S
Molecular Weight: 456.3 g/mol

N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14596716

Molecular Formula: C22H15Cl2N3O2S

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C22H15Cl2N3O2S
Molecular Weight 456.3 g/mol
IUPAC Name N-(3,5-dichlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C22H15Cl2N3O2S/c23-14-10-15(24)12-16(11-14)25-20(28)13-30-22-26-19-9-5-4-8-18(19)21(29)27(22)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,28)
Standard InChI Key IDIXVJISQXQQHL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Introduction

N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a quinazolinone core linked to a sulfanyl-acetamide moiety, which is of significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C22H15Cl2N3O2S, and its molecular weight is approximately 396.31 g/mol.

Structural Features

  • Molecular Formula: C22H15Cl2N3O2S

  • Molecular Weight: Approximately 396.31 g/mol

  • Functional Groups: Contains a quinazolinone core, a sulfanyl group, and an acetamide moiety.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves solid-phase synthesis techniques. One approach uses resin-bound amino acid amides as starting materials. The process includes several steps, often requiring specific solvents and temperature controls to optimize yield and minimize side reactions.

Biological Activity and Potential Applications

N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide exhibits potential biological activities, including anti-cancer and anti-inflammatory effects, due to its quinazoline derivative structure. The compound's mechanism of action is linked to interactions with biological targets relevant in disease processes. Experimental studies are necessary to elucidate specific targets and quantify biological activity through assays measuring enzyme inhibition or cell viability.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm product formation and purity.

  • Mass Spectrometry (MS): Employed to assess product purity during synthesis.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideSimilar quinazolinone core; different aryl substituentAnticancer
N-(2-chlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideSimilar core; different halogen substituentsAntimicrobial
N-(phenyl)-2-{[3-(naphthalenesulfonamido)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideDifferent substituents on both ringsPotential anti-inflammatory

The unique combination of the 3,5-dichlorophenyl group and the specific quinazolinone structure distinguishes N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide from its analogs, potentially enhancing its biological efficacy and application scope.

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